molecular formula C12H24O3 B1605807 2-methyloxirane;oxirane;1-prop-2-enoxybutane CAS No. 9038-92-0

2-methyloxirane;oxirane;1-prop-2-enoxybutane

Cat. No.: B1605807
CAS No.: 9038-92-0
M. Wt: 216.32 g/mol
InChI Key: ANAJQGFHWWCAFE-UHFFFAOYSA-N
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Description

2-methyloxirane;oxirane;1-prop-2-enoxybutane is a versatile polymer compound formed from the reaction of methyl oxirane and butyl 2-propenyl ether. It is known for its strong bonding properties, high tensile strength, flexibility, and excellent resistance to heat, moisture, and chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxirane, methyl-, polymer with oxirane, butyl 2-propenyl ether involves the polymerization of methyl oxirane with oxirane in the presence of butyl 2-propenyl ether. The reaction typically requires a catalyst, such as a Lewis acid, to initiate the polymerization process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired molecular weight and polymer structure .

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large-scale reactors where the monomers are mixed with the catalyst and subjected to controlled reaction conditions. The polymerization process is monitored to achieve consistent product quality. The resulting polymer is then purified and processed into various forms, such as films, fibers, or coatings, depending on its intended application .

Chemical Reactions Analysis

Types of Reactions

2-methyloxirane;oxirane;1-prop-2-enoxybutane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions result in polymers with modified functional groups, enhancing their properties for specific applications .

Scientific Research Applications

2-methyloxirane;oxirane;1-prop-2-enoxybutane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of oxirane, methyl-, polymer with oxirane, butyl 2-propenyl ether involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to form strong bonds with other materials, enhancing its adhesive properties. In biological applications, the polymer’s biocompatibility and ability to form hydrogels make it suitable for interacting with cells and tissues, promoting cell growth and tissue regeneration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyloxirane;oxirane;1-prop-2-enoxybutane stands out due to its unique combination of high tensile strength, flexibility, and resistance to heat, moisture, and chemicals. These properties make it particularly suitable for applications requiring durable and resilient materials. Additionally, its ability to form strong bonds and its biocompatibility make it a valuable compound in both industrial and biomedical fields .

Properties

CAS No.

9038-92-0

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

2-methyloxirane;oxirane;1-prop-2-enoxybutane

InChI

InChI=1S/C7H14O.C3H6O.C2H4O/c1-3-5-7-8-6-4-2;1-3-2-4-3;1-2-3-1/h4H,2-3,5-7H2,1H3;3H,2H2,1H3;1-2H2

InChI Key

ANAJQGFHWWCAFE-UHFFFAOYSA-N

SMILES

CCCCOCC=C.CC1CO1.C1CO1

Canonical SMILES

CCCCOCC=C.CC1CO1.C1CO1

Origin of Product

United States

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